
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex pyrrole derivatives often involves multi-component reactions, as demonstrated in the synthesis of a new penta-substituted pyrrole derivative . This compound was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. Similarly, the synthesis of 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a metabolite of zomepirac sodium, involved multiple steps starting from an ethyl ester and involving oxidation, bromination, and selective reduction processes . Another example is the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles, which was achieved in four steps starting from commercially available 4-trifluoromethoxyaniline, using the Paal-Knorr method for pyrrole ring formation and chloroacylation followed by heterocyclization for thiazole ring addition .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex and is often elucidated using various spectroscopic techniques. For instance, the structure of the penta-substituted pyrrole derivative was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . Density functional theory (DFT) computations can also predict spectral and geometrical data, which in the case of the mentioned compound, showed a high correlation with experimental data. Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations provided insights into the closest contacts between active atoms . Crystallographic studies are crucial for unambiguous structure determination, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrole derivatives can be quite diverse. For example, the oxidation of an ethyl ester with selenium dioxide, followed by bromination and reaction with acetate, was used to synthesize a major metabolite of zomepirac sodium . The Paal-Knorr method was employed for the addition of a pyrrole ring, and chloroacylation with chloroacetonitrile followed by heterocyclization with thioamides/thioureas was used for thiazole ring formation . These reactions highlight the complexity and specificity required in the synthesis of pyrrole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. The electrochemical study of the penta-substituted pyrrole derivative revealed good inhibition efficiency on the steel S300 surface, indicating its potential as a corrosion inhibitor . The biological testing of the synthesized metabolite of zomepirac showed that it was devoid of the biological activity associated with the parent compound, highlighting the importance of functional groups and molecular conformation in determining the properties of these compounds .
科学的研究の応用
Heterocyclic Compound Synthesis
Synthetic Methodologies : The synthesis of heterocycles, such as pyrroles and thiazoles, is a significant area of research due to these compounds' prevalence in biologically active molecules. For example, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds has been explored to produce various heterocycles, including thiazole derivatives, showcasing the synthetic versatility of these frameworks (Shibuya, 1984). Such synthetic routes offer pathways to design and develop new compounds with potential applications in medicinal chemistry and materials science.
Antineoplastic Activities
Anticancer Potential : Research into the antineoplastic activities of compounds containing thiazole and pyrrole moieties, similar to the structure , has shown promising results. For instance, the synthesis and evaluation of 5-aryl-2,3-dihydropyrrolo-[2,1-b]thiazole derivatives have demonstrated significant growth inhibitory activity against human leukemia and colon carcinoma cell lines, indicating their potential as anticancer agents (Lalezari & Schwartz, 1988).
Chemical Reactivity and Modifications
Functional Group Interactions : The study of compounds featuring thiazole and pyrrole rings has also contributed to understanding chemical reactivity and functional group interactions. For example, the recyclization of specific pyrrole derivatives by the action of thiourea has provided insights into the formation of new cyclic structures, which could be useful in designing novel molecules with tailored properties (Dmitriev et al., 2011).
Structural and Spectral Analysis
Molecular Characterization : Advanced structural and spectral analysis techniques have been applied to similar compounds, aiding in the precise characterization of their molecular frameworks. Such analyses enable the elucidation of complex structures and the understanding of their physical and chemical properties, which is crucial for their application in various scientific domains (Silva et al., 2012).
特性
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-13(2)14-3-5-15(6-4-14)19-18(20(27)16-7-9-17(24)10-8-16)21(28)22(29)26(19)23-25-11-12-30-23/h3-13,19,27H,1-2H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDPESCVCNJTCL-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3011880.png)
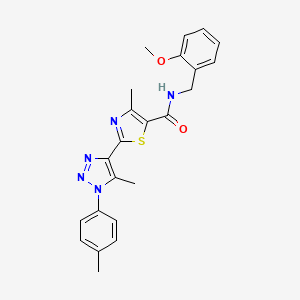
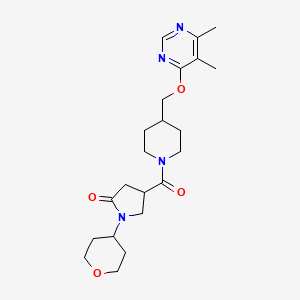
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)

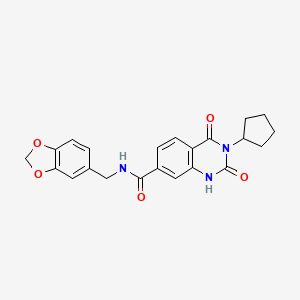
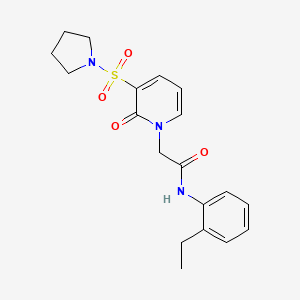
![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)
![5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3011893.png)
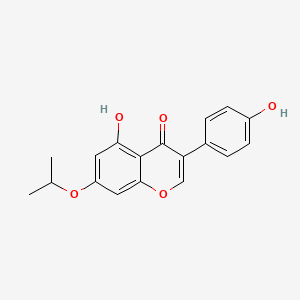
![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)
![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)

![N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3011902.png)